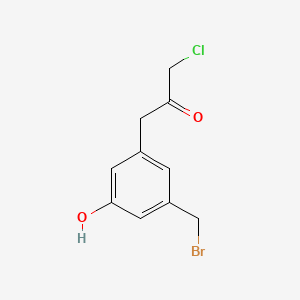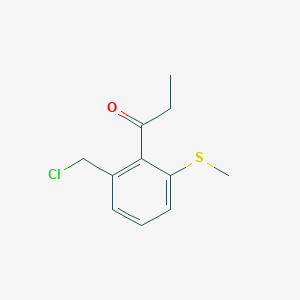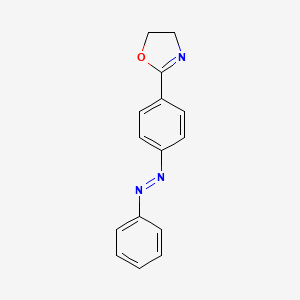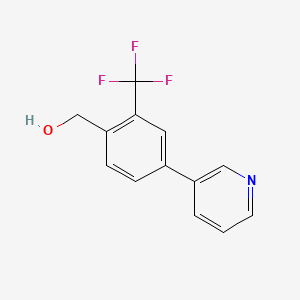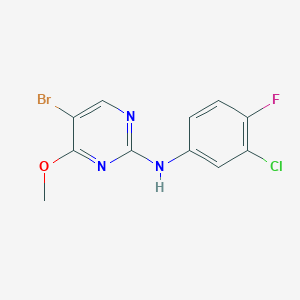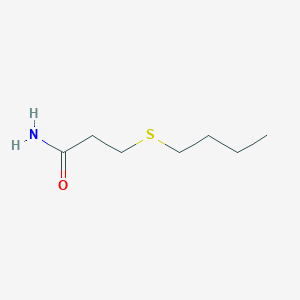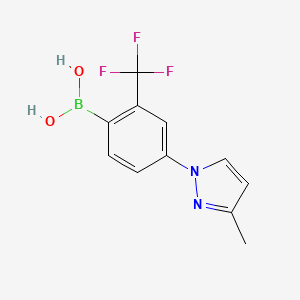
2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate: is a complex organic compound with a molecular formula of C21H28N4O12 and a molecular weight of 528.47 g/mol . This compound is known for its unique structure, which includes a dinitrophenyl group and a long polyethylene glycol (PEG) chain. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate typically involves the following steps:
Formation of the PEG Chain: The PEG chain is synthesized through a series of polymerization reactions, starting with ethylene glycol as the monomer.
Attachment of the Dinitrophenyl Group: The dinitrophenyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks the dinitrophenyl chloride.
Formation of the Succinimidyl Ester: The final step involves the formation of the succinimidyl ester by reacting the PEG-dinitrophenyl intermediate with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors, and the product is purified using techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate undergoes several types of chemical reactions:
Nucleophilic Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro groups.
Hydrolysis: The succinimidyl ester can be hydrolyzed in the presence of water, leading to the formation of the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Nucleophilic Substitution: Products with substituted nucleophiles.
Hydrolysis: Carboxylic acids.
Reduction: Amino derivatives.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its PEG chain, which can enhance the solubility and stability of drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate involves its ability to form covalent bonds with nucleophiles. The succinimidyl ester group reacts with amines to form stable amide bonds, making it useful for bioconjugation and labeling applications. The PEG chain provides solubility and biocompatibility, while the dinitrophenyl group can be used for detection and quantification .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12-tetraoxapentadecan-15-oate: A shorter PEG chain variant.
2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15-pentaoxapentadecan-15-oate: Another variant with a different PEG chain length.
Uniqueness
The uniqueness of 2,5-Dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate lies in its long PEG chain, which provides enhanced solubility and biocompatibility compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring high solubility and stability .
Propiedades
Fórmula molecular |
C29H44N4O16 |
|---|---|
Peso molecular |
704.7 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C29H44N4O16/c34-27-3-4-28(35)31(27)49-29(36)5-7-41-9-11-43-13-15-45-17-19-47-21-22-48-20-18-46-16-14-44-12-10-42-8-6-30-25-2-1-24(32(37)38)23-26(25)33(39)40/h1-2,23,30H,3-22H2 |
Clave InChI |
JINKSEMNQLMOQB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




